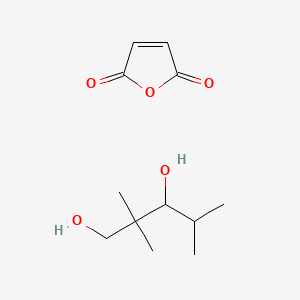
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol is a chemical compound with the molecular formula C12H20O5. It is known for its unique structure, which combines a furan ring with a dione group and a trimethylpentane diol. This compound is used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol typically involves the reaction of maleic anhydride (furan-2,5-dione) with 2,2,4-trimethylpentane-1,3-diol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the dione group, leading to the formation of different derivatives.
Substitution: The furan ring and dione group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions .
Scientific Research Applications
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets. The furan ring and dione group can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. These interactions are crucial for its applications in synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dione;2-methylbuta-1,3-diene: This compound shares the furan-2,5-dione structure but differs in the attached groups, leading to different chemical properties and applications.
Phthalic anhydride: Similar in structure to furan-2,5-dione, phthalic anhydride is used in the production of plastics and resins.
Uniqueness
Furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of a furan ring with a trimethylpentane diol, providing distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industry .
Properties
CAS No. |
25085-65-8 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
furan-2,5-dione;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H18O2.C4H2O3/c1-6(2)7(10)8(3,4)5-9;5-3-1-2-4(6)7-3/h6-7,9-10H,5H2,1-4H3;1-2H |
InChI Key |
MAEZZXANDAUHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O.C1=CC(=O)OC1=O |
Related CAS |
25085-65-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


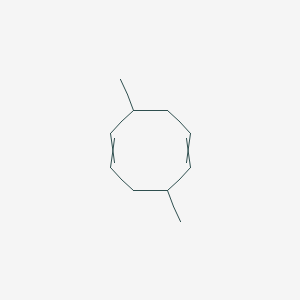
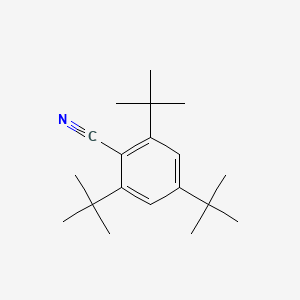
![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
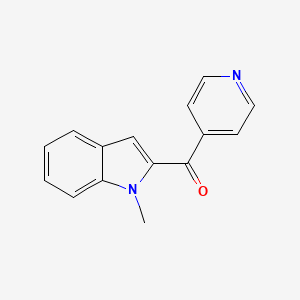

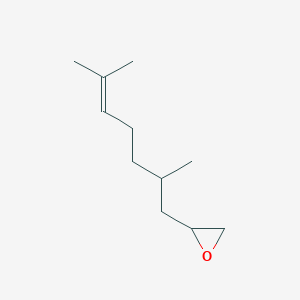
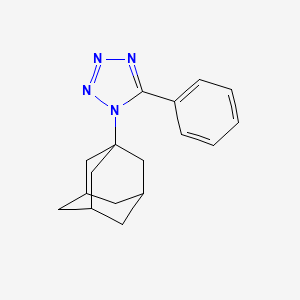

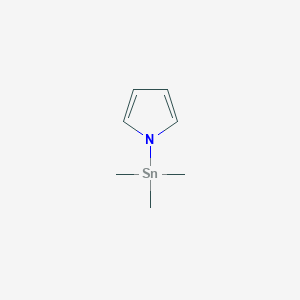
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)


![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
